Product packaging for Terpentecin(Cat. No.:CAS No. 100440-25-3)

Terpentecin

Cat. No.: B1681269
CAS No.: 100440-25-3
M. Wt: 364.4 g/mol
InChI Key: ISTOHHFNKVUOKP-SHNWCLPJSA-N
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Description

Significance of Diterpenoids in Natural Product Research

Diterpenoids are a large and structurally diverse class of natural products derived from four isoprene (B109036) units, resulting in a C20 carbon skeleton. nih.govresearchgate.net These compounds are widely distributed in nature, being found in plants, fungi, and marine organisms. researchgate.net In the realm of natural product research, diterpenoids are of significant interest due to their wide array of biological activities. nih.govnih.gov Many diterpenoids have been reported to possess potent pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govresearchgate.net

The structural complexity and chemical diversity of diterpenoids make them a rich source for the discovery of new therapeutic agents. researchgate.net Their skeletons can be acyclic, monocyclic, bicyclic, tricyclic, tetracyclic, or macrocyclic, leading to thousands of unique structures. nih.gov This structural variety translates into a broad range of mechanisms of action, allowing them to interact with various biological targets. nih.gov For instance, some diterpenoids have been found to reverse multidrug resistance in cancer cells, a major obstacle in chemotherapy. nih.gov The continuous exploration of novel diterpenoids from diverse natural sources remains a crucial area of research for identifying new lead compounds in drug development. researchgate.net

Historical Context of Terpentecin Discovery and Initial Research

This compound is a diterpenoid antibiotic that was first isolated from the culture broth of the soil actinomycete strain MF730-N6. nih.govresearcher.life This strain was initially identified as belonging to the genus Kitasatosporia. nih.govresearcher.life Later research also identified a Streptomyces sp. strain, S-464, as a producer of this compound. nih.gov The discovery, reported in 1985, marked the identification of a new antitumor antibiotic. nih.gov

The initial characterization of this compound established its molecular formula as C20H28O6, with a corresponding molecular weight of 364. nih.gov Early studies revealed its promising biological activities. Researchers found that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, in vivo experiments demonstrated its antitumor potential, as it prolonged the survival time of mice with leukemia L-1210, P388, and Ehrlich ascites carcinoma. nih.govmedkoo.com These initial findings spurred further investigation into the compound's mechanism of action and biosynthetic pathway.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O6 B1681269 Terpentecin CAS No. 100440-25-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100440-25-3

Molecular Formula

C20H28O6

Molecular Weight

364.4 g/mol

IUPAC Name

2-[(2S)-2-[(1R)-2-[(1S,2S,3R,4aS,8aS)-3-hydroxy-1,2,4a,5-tetramethyl-4-oxo-3,7,8,8a-tetrahydro-2H-naphthalen-1-yl]-1-hydroxyethyl]oxiran-2-yl]-2-oxoacetaldehyde

InChI

InChI=1S/C20H28O6/c1-11-6-5-7-13-18(3,12(2)16(24)17(25)19(11,13)4)8-14(22)20(10-26-20)15(23)9-21/h6,9,12-14,16,22,24H,5,7-8,10H2,1-4H3/t12-,13+,14-,16-,18-,19-,20+/m1/s1

InChI Key

ISTOHHFNKVUOKP-SHNWCLPJSA-N

SMILES

CC1C(C(=O)C2(C(C1(C)CC(C3(CO3)C(=O)C=O)O)CCC=C2C)C)O

Isomeric SMILES

C[C@@H]1[C@H](C(=O)[C@]2([C@H]([C@]1(C)C[C@H]([C@@]3(CO3)C(=O)C=O)O)CCC=C2C)C)O

Canonical SMILES

CC1C(C(=O)C2(C(C1(C)CC(C3(CO3)C(=O)C=O)O)CCC=C2C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Terpentecin;  Antibiotic MF 730N6;  MF 730N6

Origin of Product

United States

Mechanism of Action

Inhibition of DNA Gyrase

The primary molecular target of Terpentecin's antibacterial activity is DNA gyrase. mdpi.compatsnap.com DNA gyrase is a type II topoisomerase that is essential for bacterial survival. nih.govyoutube.com Its main function is to introduce negative supercoils into the bacterial DNA, a process that is crucial for relieving torsional stress during DNA replication and transcription. patsnap.comyoutube.com By inhibiting this enzyme, this compound effectively halts these vital cellular processes, leading to bacterial cell death. patsnap.com The inhibition of DNA synthesis has been demonstrated in studies where this compound was shown to significantly reduce the incorporation of [14C]thymidine into the DNA of Escherichia coli. nih.gov

Interaction with the DNA-Gyrase Complex

This compound acts as a topoisomerase II poison. nih.gov Unlike simple inhibitors that might block the enzyme's active site, this compound functions by stabilizing the transient, covalent complex formed between DNA gyrase and the DNA strand. nih.govpatsnap.com During its catalytic cycle, DNA gyrase creates a temporary double-stranded break in the DNA to allow for strand passage. mdpi.comnih.gov this compound and other similar nonintercalative terpenoids, such as clerocidin, induce a heat-stable, cleavable complex between topoisomerase II and DNA. medkoo.com This stabilization prevents the re-ligation of the broken DNA strands, leading to the accumulation of lethal double-strand breaks in the bacterial chromosome and ultimately triggering cell death. patsnap.com

Biological Activities of Terpentecin

Antimicrobial Effects

Initial studies demonstrated that Terpentecin possesses broad-spectrum antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.gov For example, when added to an exponentially growing culture of Escherichia coli NIHJ, this compound at a concentration of 0.78 µg/mL caused a reduction in viable cell count to less than one-thousandth of the initial number within one hour. nih.gov Microscopic observation revealed that the bacterial cells became elongated, a characteristic effect of DNA synthesis inhibition. nih.gov Further studies showed that this compound was more potent against bacterial strains deficient in DNA repair mechanisms, such as Bacillus subtilis M45T (rec-) and E. coli BE1121 (rec A-), compared to their wild-type counterparts. nih.gov

Antitumor Properties

In addition to its antimicrobial properties, this compound has shown significant antitumor activity. nih.gov Early in vivo studies in murine cancer models demonstrated its efficacy. The compound prolonged the survival of mice bearing leukemia L-1210, P388, and Ehrlich ascites carcinoma. nih.govmedkoo.com The antitumor effect is also linked to its ability to inhibit DNA synthesis in cancer cells. In vitro studies with mouse leukemia L1210 cells showed that this compound inhibited cell growth by 50% at a low concentration of 0.07 µg/mL. nih.gov Similar to its effect on bacteria, this compound more strongly inhibited the incorporation of [14C]thymidine into the DNA of these mammalian cancer cells compared to the incorporation of precursors for RNA and protein synthesis. nih.gov The mechanism of action is believed to be through the targeting of topoisomerase II, an enzyme that is also critical for the replication of eukaryotic cells. nih.gov

Synthetic Approaches and Analog Design

Total and Semi-Synthesis Strategies

Total synthesis of complex natural products like terpentecin typically involves the de novo construction of the entire molecule from simpler precursors, while semi-synthesis modifies existing natural scaffolds. Both approaches are crucial for accessing the compound and its derivatives for further study.

Approaches Towards the this compound Core Structure

The core structure of this compound, characteristic of clerodane diterpenes, features a fused decalin system with multiple stereogenic centers researchgate.netresearchgate.net. The construction of this carbobicyclic decalin moiety is a central challenge in its synthesis. Researchers, notably the Theodorakis group, have reported significant progress in the stereoselective synthesis of the fully functionalized core fragment of this compound researchgate.netucsd.eduacs.orgacs.org.

A common starting material for the synthesis of complex bicyclic systems, including the this compound framework, is the Wieland-Miescher ketone or its analogues researchgate.netrsc.orgmdpi.com. For instance, a synthetic study toward the this compound framework involved starting from a Wieland-Miescher ketone analog. Key transformations included the conversion of an allyl group, followed by selenylation and oxidation to yield an enone intermediate. Subsequent reduction with lithium aluminum hydride (LiAlH4) selectively provided a β-alcohol at C7, which was then transformed into an epoxy-ketone researchgate.net.

Another stereoselective approach to the core fragment involved preparing five contiguous asymmetric centers from an enone precursor. This sequence highlighted several critical steps:

Oxygenation of the C6 center: Achieved through epoxidation of an enone researchgate.net.

Methylenation of the C8 carbonyl group: Performed using Peterson olefination researchgate.net.

Stereoselective construction of the C8 center: Accomplished via homogeneous catalytic hydrogenation researchgate.net.

Stereoselective oxygenation of the C7 center researchgate.net.

These strategies underscore the importance of precise control over stereochemistry during the formation of the decalin core.

Table 1: Key Steps in Approaches Towards the this compound Core Structure

StepReagents/ConditionsOutcomeReference
Initial framework constructionWieland-Miescher ketone analog, multi-step sequenceThis compound framework (e.g., compound 168) researchgate.netrsc.org
C6 oxygenationEpoxidation of enoneStereoselective oxygenation at C6 researchgate.net
C8 methylenationPeterson olefinationIntroduction of methylene (B1212753) group at C8 researchgate.net
C8 stereoselective constructionHomogeneous catalytic hydrogenationStereoseoselective formation of C8 center researchgate.net
C7 stereoselective oxygenationSpecific oxygenation methodsStereoselective oxygenation at C7 researchgate.net
Reduction of C7 ketoneLiAlH4Selective formation of β-alcohol at C7 researchgate.net

Stereospecific Synthesis of Chiral Sidechain Assemblies

The sidechain of this compound, like that of related clerodane diterpenes such as clerocidin, contains a highly oxidized and unique chiral assembly, often described as a [C5H5O4] moiety researchgate.netscispace.comoup.com. The stereospecific synthesis of this complex sidechain is a distinct challenge from the core structure.

Models for the stereospecific synthesis of this structural feature have been reported researchgate.netscispace.com. One notable approach involves the preparation of the highly oxidized sidechain moiety from diacetone glucose through furanoside intermediates researchgate.netoup.com. This strategy leverages the inherent chirality of diacetone glucose to establish the desired stereochemistry in the sidechain. The synthesis of such highly functionalized sidechains often involves multiple steps to introduce and control the oxidation states and stereocenters precisely.

Table 2: Approaches for Stereospecific Sidechain Synthesis

StrategyKey PrecursorMethod/IntermediateOutcomeReference
Chiral pool synthesisDiacetone glucoseFuranoside intermediatesHighly oxidized, stereospecific sidechain assembly researchgate.netoup.com
Epoxidation of hydroxyenonesHydroxyenonesMetal-catalyzed epoxidation (e.g., Ti, V catalysts)Stereoselective oxygenation in sidechain precursors researchgate.netscispace.com

Design and Exploration of Structural Analogues

The exploration of structural analogues is a common strategy in chemical biology to understand structure-activity relationships and to potentially develop compounds with improved properties.

Chemical Modification Methods for Clerodane Diterpenes

This compound belongs to the clerodane diterpene family, a class of natural products characterized by a bicyclic decalin core and diverse functional groups researchgate.net. Chemical modification methods for clerodane diterpenes often focus on altering specific positions to explore their impact on biological activity or to improve physicochemical properties.

General strategies for the chemical modification of neoclerodane diterpenes, as exemplified by salvinorin A, involve manipulation of various functional groups present on the scaffold nih.govnih.gov. These modifications can include:

Manipulation of acetate (B1210297) groups: For instance, at C-2 nih.gov.

Modification of the furan (B31954) ring: A common site for derivatization nih.gov.

Alterations at ketone positions: Such as the C-1 ketone nih.gov.

Ester modifications: Including the C-4 methyl ester nih.gov.

Lactone ring manipulations: For example, at the C-17 lactone nih.gov.

The stereoselective construction of contiguous stereogenic centers within the decalin ring system is central to the synthesis and modification of clerodane diterpenoids researchgate.net. Major strategies for stereocontrol include diastereoselective reactions on rigid rings, leveraging conformational preferences, and diastereoselective cyclization researchgate.net. Biomimetic semisynthesis has also been employed to obtain highly modified clerodane diterpenoids, demonstrating the potential for transforming existing natural products into novel structures acs.org.

Table 3: Common Chemical Modification Sites in Clerodane Diterpenes

Functional Group/PositionType of Modification (Examples)Reference
Acetate groups (e.g., C-2)Hydrolysis, esterification, transesterification nih.gov
Furan ringHydrogenation, oxidation, ring-opening, substitution nih.gov
Ketone groups (e.g., C-1)Reduction, alkylation, condensation nih.gov
Ester groups (e.g., C-4)Hydrolysis, transesterification, reduction nih.gov
Lactone ring (e.g., C-17)Ring-opening, reduction, derivatization nih.gov
Decalin coreDiastereoselective reactions, cyclization, conformational control researchgate.net

Synthesis of Monofluorinated this compound Analogues

While the general concept of synthesizing fluorinated analogues of bioactive compounds is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity, specific detailed research findings on the synthesis of monofluorinated this compound analogues are not extensively documented in the provided search results. The introduction of fluorine atoms into complex natural product scaffolds typically requires specialized fluorination reagents and methodologies to achieve regioselectivity and stereoselectivity. General methods for fluorination can involve electrophilic or nucleophilic fluorination, or the use of fluoro-containing building blocks. However, for this compound specifically, detailed synthetic routes to monofluorinated derivatives were not identified in the conducted searches.

Analytical and Characterization Methodologies in Terpentecin Research

Chromatographic Techniques for Isolation and Analysis

Chromatographic methods are indispensable for the isolation, purification, and analysis of natural products like Terpentecin from complex biological matrices. These techniques enable the separation of the target compound from impurities based on differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purification and Product Analysis

High-Performance Liquid Chromatography (HPLC) plays a crucial role in both the purification and analytical assessment of this compound. For the initial isolation of this compound, high-performance reverse-phase thin layer chromatography was employed as a final purification step following column chromatography. nih.gov

In research concerning the biosynthesis of this compound, preparative HPLC has been utilized for the fractionation of reaction products. Specific conditions reported include the use of a Merck Mightisil RP-8 column (250 by 20 mm) with 100% acetonitrile (B52724) as the mobile phase, a flow rate of 5 ml/min, and detection at a wavelength of 210 nm. nih.gov For analytical purposes, reversed-phase HPLC using a Mightisil RP-18 GP column (250 by 4.6 mm) with a flow rate of 1 ml/min has been applied to analyze products generated by recombinant cyclases involved in this compound biosynthesis. nih.gov HPLC is widely recognized for its ability to separate compounds with high resolution, making it suitable for purity assessment, molecular weight determination, and the analysis of complex mixtures. mdpi.comharvardapparatus.com

Table 1: Representative HPLC Parameters for this compound Research

ParameterPreparative HPLC nih.govAnalytical HPLC nih.gov
ColumnMerck Mightisil RP-8 (250 x 20 mm)Mightisil RP-18 GP (250 x 4.6 mm)
Mobile Phase100% AcetonitrileReversed-phase (specifics not detailed)
Flow Rate5 ml/min1 ml/min
Detection Wavelength210 nmNot specified

Column Chromatography (Silica Gel, Diaion HP-20) for Initial Purification

Column chromatography is a foundational technique for the initial purification of this compound from crude extracts. In the isolation process, this compound was purified successively using both silica (B1680970) gel and Diaion HP-20 column chromatography. nih.gov

Diaion HP-20 is a non-polar synthetic adsorbent resin composed of styrene-divinylbenzene copolymer. It is particularly effective for the adsorption of hydrophobic compounds, including antibiotics, and is also useful for desalting applications. sigmaaldrich.com Its application in open column chromatography aids in the initial separation of target compounds from more polar impurities. sigmaaldrich.com Silica gel, a hydrophilic stationary phase, is also a commonly employed material in column chromatography for the purification of natural products, separating compounds based on their polarity. science.govijnc.ir

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are critical for determining the precise chemical structure of this compound, providing detailed information about its molecular connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D, HMBC) for Intermediate Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the elucidation of chemical structures, particularly for complex natural products and antibiotics like this compound. springernature.comnih.gov It provides detailed insights into the molecular structure, conformation, and dynamics of compounds in solution. mdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed. springernature.commdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a vital technique for accurately determining the molecular formula of a compound. For this compound, HRMS confirms its molecular formula as C20H28O6, with a monoisotopic mass of 364.18859. nih.govuni.luebi.ac.uk

HRMS provides exact mass measurements that allow for the unambiguous determination of elemental composition, distinguishing between compounds with very similar nominal masses but different atomic compositions. miamioh.edu This precision is crucial for confirming the identity of isolated compounds and for characterizing novel structures. The technique typically involves ionization of the sample, followed by precise measurement of the mass-to-charge ratio (m/z) of the molecular ion and its fragments, enabling the calculation of the exact molecular weight and formula. miamioh.edu

Molecular Biology and Bioinformatics Approaches

Molecular biology and bioinformatics approaches are increasingly integrated into natural product research, offering insights into the biosynthesis of compounds like this compound and the genetic potential of their producing organisms. The biosynthesis of this compound, an isoprenoid antibiotic, involves eubacterial diterpene cyclase genes, highlighting the role of molecular biology in understanding its production pathways. nih.gov

Bioinformatics analysis is applied to study diterpene synthases and their role in biosynthesis. sci-hub.se The KEGG PATHWAY database, for example, includes "this compound biosynthesis" within its maps of metabolic pathways, specifically under the categories of "Metabolism of terpenoids and polyketides" and "Biosynthesis of other secondary metabolites." genome.jp This indicates that bioinformatics tools are used to chart and comprehend the enzymatic steps and genetic components involved in the formation of this compound. Molecular biology and bioinformatics units provide expertise in genomics and bioinformatics, contributing to the understanding of the producing organism, Kitasatosporia, and its metabolic capabilities. icipe.org Furthermore, patent applications related to this compound have referenced the intersection of chemistry, molecular biology, microbiology, and bioinformatics/cheminformatics, underscoring the interdisciplinary nature of research in this area. google.com

Table 2: Molecular Information for this compound

PropertyValueSource
Molecular FormulaC20H28O6 nih.govuni.luebi.ac.uk
Molecular Weight364 nih.gov
Monoisotopic Mass364.18859 Da ebi.ac.uk
CAS Registry Number100440-25-3 ebi.ac.uk

Gene Cloning and Polymerase Chain Reaction (PCR) for Biosynthetic Genes

The initial steps in unraveling this compound biosynthesis involved the cloning of key genes. Researchers successfully cloned a gene cluster from Streptomyces griseolosporeus strain MF730-N6, which encompasses genes for the mevalonate (B85504) pathway (Open Reading Frames, ORF2-ORF7) and the geranylgeranyl diphosphate (B83284) (GGDP) synthase gene (ORF1). Current time information in Valle d'Aosta, IT.wikipedia.org This cloning effort was crucial as the mevalonate pathway is responsible for producing isopentenyl diphosphate (IPP), a fundamental precursor for isoprenoids like this compound. Current time information in Valle d'Aosta, IT.wikipedia.org

Polymerase Chain Reaction (PCR) has been extensively utilized in this compound research for various purposes, including the amplification of specific DNA fragments for cloning and the analysis of gene disruptions. wikipedia.orguni.lu A notable application involved gene disruption experiments where ORF11 and ORF12, identified within the this compound biosynthetic gene cluster, were inactivated. These experiments definitively confirmed that both ORF11 and ORF12 are essential for this compound production. Current time information in Valle d'Aosta, IT.nih.govwikipedia.orgeasychem.org Further validation of these genes' roles was achieved through heterologous expression. When ORF11 and ORF12, along with the GGDP synthase gene, were expressed in Streptomyces lividans, the transformant produced ent-clerod-3,13(16),14-triene (terpentetriene), a cyclic diterpenoid sharing the same basic skeleton as this compound. Current time information in Valle d'Aosta, IT.nih.govwikipedia.org

Deoxyribonucleic Acid Sequencing and Biosynthetic Gene Cluster Analysis

Deoxyribonucleic acid (DNA) sequencing has been fundamental to identifying and characterizing the this compound biosynthetic gene cluster (BGC). Sequence analysis of an 8.5-kilobase (kb) BamHI fragment located upstream of the GGDP synthase gene revealed seven new ORFs (ORF8 to ORF14). Current time information in Valle d'Aosta, IT.easychem.org These ORFs were largely oriented in the same direction, with the exception of ORF9, suggesting their coordinated expression as part of a gene cluster. Current time information in Valle d'Aosta, IT.easychem.org Notably, ORF11 and ORF12 were found to be translationally coupled, indicating their close functional relationship in the biosynthetic pathway. easychem.org

More recently, the draft genome sequence of Kitasatospora griseola strain MF730-N6 (the reclassified name for Streptomyces griseolosporeus MF730-N6) has been reported. This comprehensive genomic analysis revealed the presence of 23 putative secondary metabolite biosynthetic gene clusters, including the one responsible for this compound production. genome.jpguidetopharmacology.org Tools like antiSMASH are commonly employed for the prediction and annotation of such BGCs within bacterial and fungal genome sequences, aiding in the systematic identification of potential natural product pathways. guidetopharmacology.orgctdbase.orgmetabolomicsworkbench.org

Bioinformatics Tools for Homology and Gene Prediction (e.g., BLAST Analysis)

Bioinformatics tools play a critical role in interpreting DNA sequencing data and predicting gene function. Following the sequencing of the this compound gene cluster, the newly identified ORFs were subjected to computer analysis, such as Frame Analysis, to deduce their protein-coding potential. easychem.org The proteins encoded by these ORFs were then analyzed for homology to known enzymes, providing initial insights into their potential roles in this compound biosynthesis. Current time information in Valle d'Aosta, IT.

The Basic Local Alignment Search Tool (BLAST) is a widely used bioinformatics tool for identifying homologous sequences by comparing nucleotide or protein sequences against extensive databases. mcw.edunih.govwikipedia.orgblrcl.orgmetabolomicsworkbench.org In the context of this compound research, BLAST analysis was instrumental in suggesting the functions of ORF11 and ORF12. ORF11 showed similarities to eukaryotic diterpene cyclases, while ORF12 exhibited homology to eubacterial pentalenene (B1246303) synthase. nih.govwikipedia.org This homology-based prediction guided subsequent experimental validation of their enzymatic activities. BLAST can be used in various forms, including BLASTN for nucleotide-nucleotide comparisons, BLASTP for protein-protein comparisons, and BLASTX for translated nucleotide sequence against protein databases, making it versatile for gene prediction and functional inference. nih.govblrcl.org

Gene Expression Analysis (e.g., Northern Blotting)

Gene expression analysis provides insights into when and how genes are transcribed into RNA, which is crucial for understanding the regulation of biosynthetic pathways. Northern blotting is a traditional yet powerful technique used to detect specific RNA sequences, measure their abundance, and determine transcript size.

In Vitro Enzyme Assays and Kinetic Characterization of Biosynthetic Enzymes

To confirm the enzymatic functions of the predicted biosynthetic genes, in vitro enzyme assays are indispensable. These assays involve overproducing and purifying the enzymes in a heterologous host, such as Escherichia coli, and then testing their activity with specific substrates under controlled conditions. Current time information in Valle d'Aosta, IT.nih.govwikipedia.org

For this compound biosynthesis, the products of ORF11 and ORF12, which are diterpene cyclases, were overproduced in Escherichia coli and purified. In vitro experiments demonstrated that these purified enzymes successfully converted GGDP, the direct precursor, into terpentetriene (B1263631). Current time information in Valle d'Aosta, IT.nih.govwikipedia.org High-Performance Liquid Chromatography (HPLC) was utilized to analyze the products of these enzyme reactions, allowing for the identification and quantification of the converted substrates. easychem.org

Kinetic characterization of these enzymes provides quantitative data on their catalytic efficiency and substrate affinity. Enzyme kinetic studies typically involve measuring the initial reaction rates across a range of substrate concentrations. From these measurements, key parameters such as the Michaelis constant (Km), which reflects the enzyme's affinity for its substrate, and the catalytic constant (kcat), representing the maximum number of substrate molecules converted per enzyme molecule per unit time, can be deduced. Such detailed kinetic data are crucial for a thorough understanding of the enzymatic mechanisms underlying this compound biosynthesis.

Future Directions and Research Perspectives

Complete Elucidation of Post-Terpentetriene Biosynthetic Steps

The biosynthesis of terpentecin initiates with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to terpentedienyl diphosphate, a reaction catalyzed by the terpene synthase Tpn2 researchgate.net. Subsequently, Tpn3 facilitates the elimination of diphosphate from terpentedienyl diphosphate, yielding terpentetriene (B1263631) researchgate.netenzyme-database.org. While these early cyclization steps are relatively well-understood, the subsequent oxidative modifications that convert terpentetriene into the final this compound molecule are currently unknown researchgate.net. The tpn biosynthetic gene cluster (BGC) notably contains genes encoding two cytochrome P450 enzymes and a ferredoxin, strongly implicating their role in these downstream oxidative processes researchgate.net.

Future research efforts should prioritize the comprehensive elucidation of these uncharacterized post-terpentetriene biosynthetic steps. This can be achieved through:

Targeted Gene Manipulation: Systematically knocking out or overexpressing the P450 and ferredoxin genes within the tpn BGC in native producers or suitable heterologous hosts could lead to the accumulation of specific biosynthetic intermediates. Isolation and subsequent structural characterization of these intermediates using advanced spectroscopic techniques would help map the complete pathway.

In Vitro Enzymatic Reconstitution: Purifying the candidate P450s and ferredoxin and reconstituting their activity in vitro with terpentetriene as a substrate would allow for direct observation of their catalytic functions and the identification of the immediate products. This approach is vital for defining the precise sequence of hydroxylation, oxidation, and cyclization events.

Isotopic Labeling Studies: Employing isotopically labeled precursors could provide detailed insights into the rearrangement and functionalization patterns during the later stages of this compound biosynthesis, providing critical information for understanding the enzymatic transformations.

Advanced Enzymatic Characterization and Directed Evolution of Terpene Cyclases

Terpene cyclases (TCs) are remarkable enzymes that orchestrate intricate cyclization reactions, forming the diverse carbon skeletons characteristic of terpenoids researchgate.net. In the context of this compound biosynthesis, Tpn2 and Tpn3 are key players, mediating the formation of terpentedienyl diphosphate and terpentetriene, respectively researchgate.netenzyme-database.org. A deeper understanding of how these enzymes precisely control and quench reactive carbocation intermediates is paramount for the rational design and engineering of novel terpenoid structures researchgate.net. Notably, terpentetriene synthase (EC 4.2.3.36) requires Mg2+ for optimal activity, although Mn2+, Fe2+, or Co2+ can also serve as cofactors to a lesser extent enzyme-database.org.

Future research in this domain should encompass:

Detailed Mechanistic and Kinetic Investigations: Conducting comprehensive kinetic studies, including steady-state and pre-steady-state analyses, will provide quantitative data on the catalytic efficiency and substrate binding affinities of Tpn2 and Tpn3. Mechanistic studies, potentially involving substrate analogues or transition state mimics, can further illuminate the intricate reaction pathways.

High-Resolution Structural Biology: Determining the three-dimensional structures of Tpn2 and Tpn3, both in their apo forms and in complex with substrates or inhibitors, using techniques such as X-ray crystallography or cryo-electron microscopy, will reveal critical active site architectures and conformational dynamics. This structural information is indispensable for guiding rational enzyme design.

Site-Directed Mutagenesis: Based on structural and mechanistic insights, targeted mutagenesis of key amino acid residues within the active sites of Tpn2 and Tpn3 can be performed to probe their specific roles in catalysis, substrate recognition, and product specificity.

Directed Evolution for Enhanced Functionality: Implementing directed evolution strategies, such as random mutagenesis coupled with high-throughput screening, can lead to the identification of enzyme variants with improved catalytic rates, altered substrate specificities, or the capacity to synthesize novel this compound analogues or other valuable terpenoids researchgate.net. This approach offers significant potential for expanding the chemical diversity of terpenoids.

Comprehensive Molecular Target Identification and Validation

Existing research indicates that this compound functions as an inhibitor of DNA synthesis, demonstrating significant antibacterial activity against Escherichia coli and Bacillus subtilis, and inhibiting the proliferation of mouse leukemia L1210 cells in vitro nih.govjst.go.jp. Specifically, this compound markedly reduces the incorporation of [14C]thymidine into acid-insoluble cellular material in both E. coli and L1210 cells, with minimal impact on uridine (B1682114) or leucine (B10760876) incorporation nih.govjst.go.jp. It also inhibits the incorporation of [methyl-3H]thymidine triphosphate into the DNA fraction of toluene-treated E. coli cells nih.govjst.go.jp. Furthermore, its heightened activity against rec- mutant strains of E. coli and B. subtilis suggests a potential interplay with DNA repair mechanisms nih.govjst.go.jp.

Despite these insights, the precise molecular target(s) within the DNA synthesis machinery or related pathways remain largely unidentified. Future research should concentrate on:

Direct Target Identification: Employing biochemical approaches such as affinity chromatography, pull-down assays, and mass spectrometry-based proteomics can facilitate the identification of proteins that directly interact with this compound. Subsequent validation through enzymatic assays or genetic manipulation will confirm the functional relevance of these interactions.

Integrated Omics Approaches: Combining transcriptomics, proteomics, and metabolomics data from this compound-treated cells can offer a holistic view of cellular responses and perturbed pathways, providing valuable clues regarding its primary and secondary molecular targets.

Genetic Target Validation: Utilizing advanced genetic tools, such as CRISPR-Cas9 for precise gene editing or inducible gene expression systems in relevant model organisms or cell lines, can definitively confirm the role of putative targets in mediating this compound's biological effects. For instance, creating resistant mutants or overexpressing the suspected target could reveal its direct involvement.

Detailed Phenotypic Profiling: Comprehensive phenotypic profiling of this compound-treated cells, including cell cycle analysis, assessment of DNA damage response markers, and high-content imaging, coupled with advanced bioinformatics analyses, can pinpoint the exact stage of DNA synthesis or repair that is most affected by the compound.

Structure-Activity Relationship Studies for Enhanced Bioactivity

This compound exhibits notable antibacterial and anti-proliferative activities, primarily through its inhibition of DNA synthesis nih.govjst.go.jp. However, a thorough understanding of how specific structural elements of this compound contribute to its bioactivity and selectivity is currently limited. Comprehensive Structure-Activity Relationship (SAR) studies are indispensable for optimizing its therapeutic potential and mitigating any potential off-target effects.

Key areas for future SAR investigations include:

Systematic Chemical Modification: The synthesis of a diverse library of this compound analogues, incorporating targeted modifications to various parts of the molecule (e.g., the diterpene core, the epoxide ring, the aldehyde group), will enable a systematic assessment of how each structural alteration influences bioactivity. This could involve modifying functional groups, introducing steric bulk, or altering stereochemistry.

Development of Efficient Synthetic Routes: Establishing robust and efficient synthetic or semi-synthetic routes for this compound and its derivatives is crucial for generating the necessary quantities and diversity of analogues required for comprehensive SAR studies.

Rigorous Biological Evaluation: All synthesized analogues should undergo rigorous in vitro and, where appropriate, in vivo testing for their antibacterial, anti-proliferative activities, and their specific effects on DNA synthesis. This will allow for precise correlation between structural changes and observed biological outcomes.

Computational Modeling and Design: Employing computational chemistry techniques, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can provide theoretical insights into ligand-target interactions. These computational predictions can guide the design and synthesis of novel analogues with enhanced potency or selectivity.

Optimization and Engineering of Microbial Production Strains

Future efforts in this area should focus on:

Metabolic Engineering: Rational redesign of the host organism's metabolic pathways to increase the flux of essential precursors, such as GGPP, towards this compound biosynthesis. This can involve overexpression of genes within the mevalonate (B85504) pathway or the strategic knockout of competing pathways that divert precursors away from this compound synthesis researchgate.net.

Synthetic Biology Approaches and Heterologous Expression: Assembling and optimizing the entire tpn BGC in well-characterized and genetically tractable chassis organisms, such as Escherichia coli or Saccharomyces cerevisiae. These heterologous hosts often offer superior growth characteristics, robust genetic tools, and simplified fermentation processes, potentially overcoming limitations associated with native producers researchgate.net.

CRISPR-Cas Systems for Advanced Genome Editing: Leveraging advanced genome editing technologies, such as CRISPR-Cas9, for precise modifications to the host genome. This includes targeted gene insertions, deletions, or fine-tuned transcriptional regulation to enhance this compound yield, improve pathway efficiency, or facilitate downstream purification.

Fermentation Process Optimization: Comprehensive investigation and optimization of various fermentation parameters, including media composition, temperature, pH, aeration, and agitation, are critical for maximizing this compound production in both native and engineered microbial strains.

Q & A

Q. What established laboratory methods are used to synthesize Terpentecin, and how can purity be validated?

Q. Which analytical techniques are optimal for characterizing this compound’s physicochemical properties?

Standard protocols include:

  • X-ray Crystallography for 3D structural resolution.
  • Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups.
  • Thermogravimetric Analysis (TGA) for stability under temperature gradients.
  • Solubility assays in polar/non-polar solvents to guide formulation studies .

Q. How should researchers design in vitro assays to assess this compound’s bioactivity?

  • Use dose-response curves (e.g., IC₅₀ calculations) with positive/negative controls.
  • Select cell lines relevant to the hypothesized mechanism (e.g., cancer lines for cytotoxicity studies).
  • Validate assays via replicates (n ≥ 3) and statistical tests (e.g., ANOVA with post-hoc analysis) .

Advanced Research Questions

Q. What methodologies resolve contradictions in this compound’s reported bioactivity across experimental models?

Discrepancies often arise from variability in experimental conditions. Mitigation strategies:

  • Meta-analysis of published data to identify confounding variables (e.g., dosage ranges, cell culture media).
  • Cross-model validation : Compare in vitro (e.g., 2D vs. 3D cell cultures) and in vivo (rodent vs. zebrafish) results.
  • Pharmacokinetic profiling to assess bioavailability differences .

Q. How can researchers elucidate this compound’s molecular interaction mechanisms with target proteins?

Advanced approaches include:

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinity (Kd).
  • Cryo-Electron Microscopy (Cryo-EM) for visualizing ligand-protein complexes.
  • Molecular Dynamics (MD) Simulations to predict conformational changes upon binding .

Q. What experimental frameworks address ethical and reproducibility challenges in this compound studies?

  • Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design .
  • Implement blind/blinded experiments and pre-register protocols on platforms like Open Science Framework.
  • Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparency .

Data Contradiction and Validation

Q. How should conflicting data on this compound’s metabolic stability be analyzed?

  • Conduct comparative metabolomics using LC-MS/MS to identify species-specific enzyme interactions.
  • Test stability in microsomal assays (human vs. rodent liver microsomes) to quantify metabolic half-life variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.